Enalapril Diketopiperazine

RP-HPLC Impurity Profiling Method Validation

Problem: Generic enalapril ANDA filers require a certified DKP reference standard that meets ICH Q3B(R2) impurity thresholds and matches pharmacopoeial chromatographic specifications. Solution: This EP Impurity D/USP Related Compound D is a highly characterized pharmacopoeial reference standard essential for stability-indicating method validation. • Distinct RP-HPLC retention time (3.82 min) vs. enalapril (2.63 min) and enalaprilat (2.24 min) ensures unambiguous peak identification. • Certified purity ≥98% (HPLC) enables precise calibration for quantifying thermal/humidity-induced DKP formation (Ea = 195±12 kJ/mol). • Essential for forced degradation studies-DKP forms preferentially at pH 2-3 and is the primary marker of intramolecular cyclization.

Molecular Formula C20H26N2O4
Molecular Weight 358.4 g/mol
CAS No. 115729-52-7
Cat. No. B127858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril Diketopiperazine
CAS115729-52-7
Synonyms(αS,3S,8aS)-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic Acid Ethyl Ester;  [3S-[2(R*),3α,8aβ]]-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic Acid Ethyl Ester;  Enalapril DKP; 
Molecular FormulaC20H26N2O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
InChIInChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1
InChIKeyBMZHNHHJUGMMLV-XIRDDKMYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril Diketopiperazine (CAS 115729-52-7): Primary Degradation Impurity Reference Standard for ACE Inhibitor Pharmaceutical Analysis


Enalapril Diketopiperazine (DKP), designated as Enalapril EP Impurity D or USP Related Compound D, is a cyclic dipeptide degradation product (C₂₀H₂₆N₂O₄; MW 358.4 g/mol) formed via intramolecular cyclization of the angiotensin-converting enzyme (ACE) inhibitor prodrug enalapril maleate [1]. This compound is not a metabolite but a thermal- and humidity-induced degradant that serves as a critical marker of pharmaceutical instability [2]. Its formation kinetics are autocatalytic in the solid state, requiring an activation energy of 195±12 kJ/mol [3]. As a highly characterized pharmacopoeial reference standard, it meets stringent regulatory requirements (USP, EMA, JP, BP) and is essential for analytical method validation, quality control, and stability-indicating assay development in pharmaceutical manufacturing and regulatory submissions (ANDA/NDA) [4].

Why Generic Impurity Standards Cannot Substitute for Enalapril Diketopiperazine (CAS 115729-52-7) in Stability-Indicating Methods


Substituting a structurally similar impurity reference standard for Enalapril Diketopiperazine compromises analytical accuracy and regulatory compliance. Enalapril maleate degrades via two distinct pathways—hydrolysis to enalaprilat (Impurity C) and intramolecular cyclization to the diketopiperazine (Impurity D)—each with unique formation kinetics, pH dependencies, and chromatographic behaviors [1]. DKP forms preferentially under acidic conditions (pH 2–3) and is toxicologically significant [2]. Its retention time (e.g., 3.82 min under specific RP-HPLC conditions) differs markedly from enalapril (2.63 min) and enalaprilat (2.24 min), and its limit of detection (0.20 μg/mL) is 12.5× higher than that of enalaprilat [3]. Using an alternative standard introduces systematic error in impurity profiling, risks failing ICH Q3B(R2) thresholds, and invalidates stability studies. The compound's certified purity and pharmacopoeial designation as a specific impurity standard ensure method specificity and regulatory acceptance in ANDA/NDA submissions [4].

Enalapril Diketopiperazine (CAS 115729-52-7): Quantitative Differentiation Evidence for Analytical Reference Standard Selection


Chromatographic Resolution: Distinct Retention Time and Detection Sensitivity vs. Enalapril and Enalaprilat

In a validated RP-HPLC method for simultaneous determination of ACE inhibitors, Enalapril Diketopiperazine exhibited a retention time of 3.82 minutes, clearly resolved from enalapril (2.63 min) and enalaprilat (2.24 min). Critically, its limit of detection (LOD) was 0.20 μg/mL, which is 12.5-fold higher than that of enalaprilat (0.016 μg/mL) [1]. This differential sensitivity necessitates the use of a dedicated DKP reference standard for accurate quantitation at low impurity levels.

RP-HPLC Impurity Profiling Method Validation

Degradation Pathway Selectivity: pH-Dependent Formation of Diketopiperazine vs. Enalaprilat

The formation of Enalapril Diketopiperazine is strongly pH-dependent, with preferential generation at pH 2–3, whereas the alternative degradation product enalaprilat (diacid) dominates at pH values above 5 [1]. This divergent pH profile means that formulations exposed to acidic microenvironments or gastric conditions will generate DKP as the primary impurity, making it the definitive marker for acidic degradation pathways.

Forced Degradation Stability Studies pH-Dependent Kinetics

Thermal Degradation Activation Energy: DKP Formation Kinetics in Solid State

The solid-state intramolecular cyclization of enalapril maleate to form Diketopiperazine is an autocatalytic process with an activation energy (Ea) of 195±12 kJ/mol, as determined by isothermal FT-IR microscopy [1]. This high barrier quantifies the thermal energy required for DKP formation and distinguishes it from hydrolytic degradation to enalaprilat, which follows different kinetics. Notably, the presence of the excipient Eudragit E significantly reduces this activation energy to 86.7±0.8 kJ/mol (1:1 weight ratio), accelerating degradation [2].

Solid-State Stability Thermal Analysis Degradation Kinetics

Processing Stability Threshold: Maximum Extrusion Temperature with Polymer Excipients

During hot-melt extrusion (HME) process development, the formation of Diketopiperazine is the primary degradation concern. With the polymer Soluplus®, extrusion can be performed at 100°C without exceeding impurity limits; however, with Eudragit® E PO, the maximum extrusion temperature is reduced to 70°C to prevent thermal degradation to DKP [1]. This 30°C difference in processing window is directly attributable to DKP formation kinetics.

Hot-Melt Extrusion Pharmaceutical Processing Excipient Compatibility

Comparative Stability Performance: DKP as a Discriminating Marker in Generic vs. Reference Tablet Evaluation

In a comparative accelerated stability study (40°C/75% RH for 90 days) of enalapril maleate tablets in different packaging, Diketopiperazine was the predominant degradation product observed, with enalapril content reduction correlating directly with DKP increase [1]. A separate study of reference, generic, and similar 20 mg tablets after 180 days of accelerated stability testing showed that most products did not retain the specified drug amount, and drug release profiles were markedly different from the reference product, largely due to drug degradation—with DKP being one of the two main degradants [2]. DKP levels serve as a sensitive discriminator of formulation robustness and excipient compatibility.

Generic Drug Quality Accelerated Stability Impurity Profiling

Enalapril Diketopiperazine (CAS 115729-52-7): Critical Applications in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Enalapril Impurity Profiling

Enalapril Diketopiperazine is an essential reference standard for developing and validating stability-indicating HPLC, UPLC, or LC-MS methods. Its distinct retention time (3.82 min under specified RP-HPLC conditions) and higher LOD (0.20 μg/mL) relative to enalapril and enalaprilat necessitate its inclusion in system suitability mixtures to ensure accurate peak identification and quantitation [1]. The compound's certified purity (typically >98%) enables precise calibration curves for quantifying DKP levels in finished dosage forms to meet ICH Q3B(R2) impurity thresholds.

Forced Degradation and Excipient Compatibility Studies

In forced degradation studies (acid, base, thermal, oxidative, photolytic), Enalapril Diketopiperazine serves as the definitive marker for intramolecular cyclization pathways. Its preferential formation at pH 2–3 and under thermal stress (activation energy 195±12 kJ/mol) makes it the primary indicator of acidic or thermal degradation [2]. During excipient compatibility screening, the presence of Eudragit E dramatically reduces the activation energy for DKP formation to 86.7 kJ/mol, a finding that guides polymer selection and formulation design [3]. A certified DKP standard is required to quantify these degradation trends accurately.

Hot-Melt Extrusion and Advanced Manufacturing Process Optimization

In hot-melt extrusion (HME) and other thermal processing methods for amorphous solid dispersions, Diketopiperazine formation is the critical quality attribute limiting processing temperature. Quantitative analysis with a DKP reference standard enables determination of maximum extrusion temperatures for different polymer systems—100°C with Soluplus® versus only 70°C with Eudragit® E PO [4]. This data directly informs process parameter selection, equipment qualification, and establishment of in-process control limits.

Generic Drug Development and Regulatory Submission (ANDA/NDA)

For generic enalapril maleate tablet developers, Enalapril Diketopiperazine is a pharmacopoeial impurity standard (USP Related Compound D, EP Impurity D) required for demonstrating pharmaceutical equivalence. Comparative stability studies have shown that DKP levels vary significantly between reference, generic, and similar products under accelerated conditions [5]. A certified DKP standard meeting USP/EP/JP specifications is essential for generating impurity data in ANDA submissions, establishing shelf-life specifications, and demonstrating that the generic product's degradation profile matches the reference listed drug (RLD) [6].

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